molecular formula C10H8ClNO2S B097925 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole CAS No. 16851-83-5

1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole

Cat. No.: B097925
CAS No.: 16851-83-5
M. Wt: 241.69 g/mol
InChI Key: ACNNPPGRQRFTSO-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole is a useful research compound. Its molecular formula is C10H8ClNO2S and its molecular weight is 241.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of 1-(arylsulfonyl)pyrrolidines : A study by Smolobochkin et al. (2017) describes the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols, leading to the formation of new 1-(arylsulfonyl)pyrrolidines. This method is convenient for synthesizing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment in position 2 (Smolobochkin et al., 2017).

Cardiovascular Research

  • L-type Calcium Channel Blocker : Carosati et al. (2009) studied the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a blocker of cardiovascular L-type calcium channels, highlighting its potential use in cardiovascular research (Carosati et al., 2009).

Computational Chemistry and Drug Design

  • Modelling Cytotoxicity Data : Chamjangali (2009) presented a study using Levenberg-Marquardt artificial neural network to model and predict the cytotoxicity of pyrryl aryl sulfones, including derivatives of 1-[5-chlorophenyl) sulfonyl]-1H-pyrrole. This research is significant in the field of computational chemistry and drug design (Chamjangali, 2009).

Chemical Synthesis Techniques

  • Efficient Sulfonation of Pyrroles : Janosik et al. (2006) explored the sulfonation of various 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile. This study contributes to the development of clean and operationally simple protocols for direct synthesis of sulfonyl chloride derivatives (Janosik et al., 2006).

Material Science and Polymer Chemistry

  • Stability in Biosensor Application : Yamato et al. (1995) investigated the electrochemical polymerization of pyrrole in the presence of poly(styrene sulfonate), providing insights into its stability and potential application in biosensor technology (Yamato et al., 1995).

Safety and Hazards

“1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole” are not mentioned in the available resources, it’s worth noting that sulfonyl-containing compounds are of interest in various fields of research, including medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds such as 4,4’-bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl and Bis(4-chlorophenyl) sulfone are known to be used in organic synthesis, suggesting that they may interact with a variety of biological targets.

Mode of Action

It is known that similar compounds, such as chlorfenapyr, are pro-insecticides, meaning they are metabolized into an active insecticide after entering the host . This suggests that 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole might also undergo metabolic activation to exert its effects.

Result of Action

It is known that similar compounds have been used in the synthesis of new 5-aryl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles , suggesting that this compound might also be involved in the synthesis of complex organic compounds.

Action Environment

It is known that similar compounds are used in long-life materials with low release rate , suggesting that they may be stable under a variety of environmental conditions.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNNPPGRQRFTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351664
Record name 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16851-83-5
Record name 1-[(4-Chlorophenyl)sulfonyl]-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16851-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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